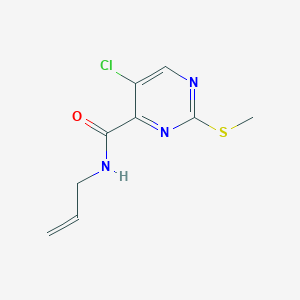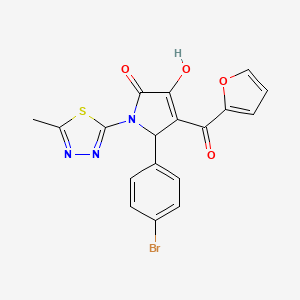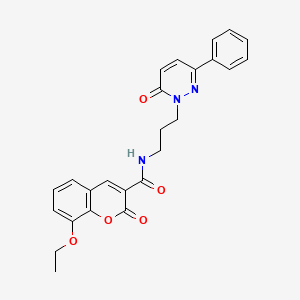
8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex chemical compound. Its structure suggests it may have applications in both medicinal and material sciences.
Synthetic Routes and Reaction Conditions
Route A: : The synthesis starts with the preparation of chromene-3-carboxamide derivatives through a series of reactions, involving esterification and amide formation.
Route B: : An alternative approach is the direct coupling of 2-oxo-chromene carboxylic acid with an amine compound under dehydrating conditions.
Industrial Production Methods: : Industrial production typically involves optimizing these laboratory methods to larger scales, focusing on yield, purity, and cost-effectiveness. This often includes:
Catalysis: : Utilizing catalytic agents to improve reaction rates and yields.
Controlled Environment: : Maintaining specific temperatures and pH levels to ensure consistent results.
Types of Reactions
Oxidation: : Can undergo oxidation to form different oxo-derivatives.
Reduction: : Possible reduction reactions to form more reduced derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the presence of functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Halogenating agents or nucleophiles in appropriate solvents.
Major Products
Oxidation Products: : Various oxidized derivatives.
Reduction Products: : Reduced chromenes.
Substitution Products: : Halogenated or alkylated chromene derivatives.
Chemistry
Catalysis: : Potential role as a catalyst in organic reactions.
Materials Science: : Used in the development of new polymers and materials with unique properties.
Biology
Enzyme Inhibition: : Studied as a potential inhibitor for specific enzymes involved in disease pathways.
Signal Transduction: : Impacts cellular signaling pathways.
Medicine
Drug Development: : Potential use in the synthesis of new therapeutic agents.
Pharmacology: : Investigation into pharmacokinetics and bioavailability.
Industry
Polymer Industry: : Utilized in the production of high-performance polymers.
Mecanismo De Acción
Molecular Targets: : Specific binding to certain enzymes and receptors.
Pathways Involved: : Disrupting or enhancing specific biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Other Compounds
2H-chromene-3-carboxamide Derivatives: : Similar structure but may differ in substituent groups affecting their reactivity and applications.
Other Pyridazinone Compounds: : Comparatively, this compound may offer different pharmacological properties.
List of Similar Compounds
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
8-ethoxy-2-oxo-N-propyl-2H-chromene-3-carboxamide
Phenylpyridazinone derivatives
This compound has vast potential across multiple disciplines, and ongoing research continues to uncover new applications and properties.
Propiedades
IUPAC Name |
8-ethoxy-2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-2-32-21-11-6-10-18-16-19(25(31)33-23(18)21)24(30)26-14-7-15-28-22(29)13-12-20(27-28)17-8-4-3-5-9-17/h3-6,8-13,16H,2,7,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHCKPOPKVDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

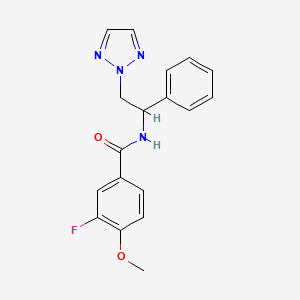
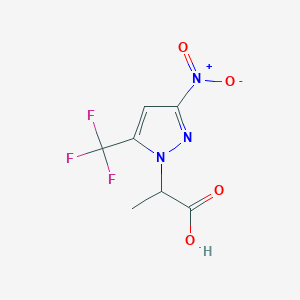
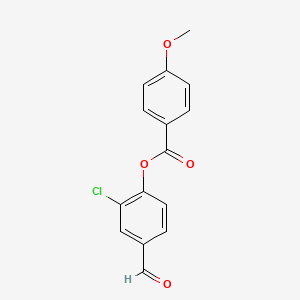
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)
![5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2420830.png)
